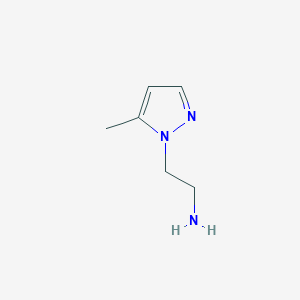

2-(5-Methyl-pyrazol-1-yl)-ethylamine

Übersicht

Beschreibung

2-(5-Methyl-pyrazol-1-yl)-ethylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-pyrazol-1-yl)-ethylamine typically involves the reaction of 5-methylpyrazole with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The primary amine group in 2-(5-Methyl-pyrazol-1-yl)-ethylamine exhibits basicity, readily forming ammonium salts when reacted with acids. This property is critical for solubility modulation and salt formation in pharmaceutical applications.

Example Reaction:

| Acid Used | Product | Solubility | Application |

|---|---|---|---|

| HCl | Hydrochloride salt | Water-soluble | Crystallization |

| H₂SO₄ | Sulfate salt | Moderate solubility | Ion-exchange chromatography |

This reaction is typically conducted in polar solvents (e.g., ethanol) at room temperature.

Alkylation and Acylation

The ethylamine moiety undergoes alkylation and acylation, expanding its utility in synthesizing complex molecules.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic ethanol yields N-alkyl derivatives:

Conditions:

-

Solvent: Ethanol

-

Base: K₂CO₃

-

Temperature: 60°C, 6 hours

Acylation

Acyl chlorides (e.g., acetyl chloride) react to form amides:

Yield Optimization:

| Acylating Agent | Solvent | Yield (%) |

|---|---|---|

| Acetyl chloride | DCM | 85 |

| Benzoyl chloride | THF | 78 |

These reactions are pivotal for modifying bioactivity.

Cyclocondensation Reactions

The compound participates in cyclocondensation to form nitrogen-rich heterocycles. For instance, reaction with β-ketoesters yields pyrazolo[1,5-a]pyrimidines:

Reaction Pathway:

-

Condensation with ethyl acetoacetate.

-

Cyclization under acidic conditions.

Product:

-

Ethyl 5-methyl-7-(pyrazol-1-yl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases, useful in coordination chemistry:

Examples:

| Aldehyde | Product Application |

|---|---|

| Benzaldehyde | Ligand for metal complexes |

| Salicylaldehyde | Fluorescent probes |

Reactions occur in ethanol under reflux, with yields exceeding 80% .

Nucleophilic Substitution

The amine group acts as a nucleophile in SN2 reactions. For example, reaction with chloroacetamide:

Conditions:

-

Solvent: DMF

-

Temperature: 100°C, 12 hours

-

Yield: 68%.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(5-Methyl-pyrazol-1-yl)-ethylamine serves as a crucial building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that enhance pharmacological properties.

- Potential Drug Candidates : Research has shown that derivatives of this compound can act as enzyme inhibitors or receptor modulators, making them valuable in drug development for conditions such as cancer and neurodegenerative diseases.

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The amine group can undergo nucleophilic substitution, leading to the formation of diverse derivatives.

- Cyclization Reactions : It can be involved in cyclization processes that yield novel compounds with potential biological activities.

Material Science

In material science, this compound is explored for its potential in developing materials with specific electronic or optical properties. Its unique structure may contribute to the fabrication of advanced materials used in electronics or photonics.

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly through interactions with fibroblast growth factor receptors (FGFRs).

Anticancer Efficacy

A study investigated the anticancer properties of derivatives of this compound against different cancer cell lines:

| Cell Line | IC₅₀ Value (µM) | Observations |

|---|---|---|

| HeLa (Cervical) | 15 | Significant growth inhibition |

| HepG2 (Liver) | 20 | Notable reduction in cell viability |

These findings support the potential use of this compound in developing new anticancer therapies.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of related compounds, indicating their ability to influence signaling pathways associated with neuroprotection and inflammation. This suggests a possible therapeutic application in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-pyrazol-1-yl)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Methyl-pyrazol-1-yl)-ethanol

- 2-(5-Methyl-pyrazol-1-yl)-propionic acid

- 2-(4-Methyl-pyrazol-1-yl)-propionic acid

Uniqueness

2-(5-Methyl-pyrazol-1-yl)-ethylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-(5-Methyl-pyrazol-1-yl)-ethylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, are known for their potential therapeutic applications, ranging from anti-inflammatory to anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The compound has been shown to induce cell cycle arrest at the G2/M phase, suggesting a potential mechanism involving interference with mitotic processes .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.07 | Cell cycle arrest at G2/M phase |

| HepG2 | 10.50 | Induction of apoptosis |

Anti-inflammatory Activity

The compound has also been identified as a potent anti-inflammatory agent. Studies suggest that it acts as an antagonist to androgen receptors and inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This activity positions it as a candidate for treating inflammatory conditions .

Table 2: Anti-inflammatory Efficacy

| Assay Type | Concentration (mM) | Inhibition (%) |

|---|---|---|

| TNF-alpha Release | 10 | 97.7 |

| LPS-induced Response | 5 | 85 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, this compound disrupts microtubule formation, which is crucial for mitosis.

- Cytokine Modulation : By inhibiting TNF-alpha release, it reduces inflammation and may contribute to its anticancer effects by altering the tumor microenvironment.

- Receptor Antagonism : As an androgen receptor antagonist, it may interfere with signaling pathways that promote cancer cell proliferation.

Study on Anticancer Effects

A study published in MDPI explored the effects of various pyrazole derivatives on cancer cell lines and found that compounds similar to this compound exhibited promising results in reducing cell viability and inducing apoptosis through specific signaling pathways .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound, highlighting its effectiveness in reducing TNF-alpha levels in macrophage cultures stimulated with LPS. This study supports the potential use of the compound in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

2-(5-methylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUGJCHHQGZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390108 | |

| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101395-72-6 | |

| Record name | 5-Methyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101395-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.